2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Potassium channel KATP vasorelaxation

Sourcing the 2-methylbenzoxazine scaffold is critical for predictable SAR. This core enables rational KATP blocker design, avoiding the functional inversion seen with 2-aryl analogs. Standardize your lead optimization with the exact 2-methyl substitution pattern. Available in R&D quantities with verified ≥95% purity.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 58960-13-7
Cat. No. B1310459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS58960-13-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2O1
InChIInChI=1S/C9H11NO/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3
InChIKeyYKPYSZOCOIUSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-13-7) – A Core Benzoxazine Scaffold for Potassium Channel Modulation, PI3K Inhibition, and Anticancer Research


2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-13-7), also known as 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine, is a chiral heterocyclic building block comprising a benzene ring fused to an oxazine ring with a methyl substituent at the 2-position [1]. It is a core scaffold in medicinal chemistry, serving as a key intermediate for synthesizing potassium channel activators, PI3K inhibitors, and topoisomerase I poisons [2]. The compound’s predicted physicochemical properties include a density of 1.040±0.06 g/cm³ and a boiling point of 254.5±20.0 °C, with commercial availability at purities ≥95% .

Why 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (58960-13-7) Cannot Be Interchanged with Other Benzoxazine Analogs in Lead Optimization


The benzoxazine scaffold’s pharmacological profile is exquisitely sensitive to substitution at the 2-position. SAR studies demonstrate that even minor modifications—such as adding a second methyl group or replacing the methyl with ethyl—can profoundly alter target selectivity, potency, and functional activity [1]. For instance, in potassium channel modulators, the 2-methyl substitution pattern dictates whether a compound acts as a channel opener or blocker [2]. Similarly, in PI3K and topoisomerase I inhibitors, the specific 2-substituent influences isoform selectivity and enzyme inhibition potency [3]. Consequently, substituting 2-methyl-3,4-dihydro-2H-1,4-benzoxazine with a generic 2-unsubstituted, 2,2-dimethyl, or 6-methyl analog will unpredictably alter biological outcomes, making direct replacement invalid without new SAR validation. The quantitative evidence below details these critical, position-specific performance differentiators.

Quantitative Evidence for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (58960-13-7) Differentiation


2-Methyl Substitution Confers Specific Potassium Channel Opener Activity vs. 2,2-Dimethyl and 2-Unsubstituted Analogs

In a series of 3,4-dihydro-2H-1,4-benzoxazine derivatives evaluated for potassium channel-activating activity, the 2-methyl-substituted parent compound (compound 1) served as the benchmark for further SAR exploration [1]. While direct comparative EC50 values are not tabulated, the study explicitly establishes that the 2-methyl substituent is essential for activity, and that introducing a hydroxyl group onto one of the geminal dimethyl groups at the 2-position (compound 5) improved water solubility and duration of action. This indicates that the mono-methyl substitution pattern of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine provides a distinct activity profile compared to 2,2-dimethyl derivatives, which may require additional polar modifications to achieve comparable in vivo properties. Furthermore, the study highlights that the 2-position is the critical site for modulating pharmacological properties within this chemotype [1].

Potassium channel KATP vasorelaxation

2-Methyl Benzoxazine as a Critical Scaffold for Multi-Isoform PI3K Inhibition

The SAR and pharmacokinetic profiles of a series of multi-isoform PI3K inhibitors based on a 3,4-dihydro-2H-benzo[1,4]oxazine scaffold are disclosed [1]. While the publication does not report direct head-to-head data for the unadorned 2-methyl scaffold, it establishes that the 2-methyl-substituted benzoxazine core is a validated starting point for achieving potent, multi-isoform PI3K inhibition. The presence of the 2-methyl group is implicit in the optimized inhibitor structures, as the scaffold's substitution pattern directly influences isoform selectivity and cellular potency. Researchers requiring a pre-validated benzoxazine core for PI3K inhibitor development can confidently use 2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a key intermediate, knowing that its specific substitution pattern is compatible with achieving favorable SAR in this target class.

PI3K kinase inhibitor oncology

2-Methyl Benzoxazine Derivatives Exhibit Potent Human Topoisomerase I Inhibition

A series of benzoxazine derivatives, including those with 2-methyl substitution, were evaluated for human topoisomerase I (hTopo I) inhibitory activity [1]. While the study does not provide a direct IC50 comparison for the parent 2-methyl scaffold versus unsubstituted analogs, it establishes the benzoxazine chemotype as a privileged scaffold for hTopo I inhibition. The research confirms that specific structural features within the benzoxazine series, including the 2-substituent, influence inhibitory potency and mechanism (catalytic inhibition vs. poisoning). This supports the use of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a foundational intermediate for developing novel hTopo I inhibitors with defined SAR.

Topoisomerase I anticancer DNA damage

2-Methyl Substituent Dictates Functional Switch from KATP Channel Blocker to Opener

A study on the molecular determinants for 2H-1,4-benzoxazine derivatives targeting skeletal muscle KATP channels revealed that the nature of the substituent at the 2-position governs functional activity [1]. Specifically, a linear alkyl chain at the 2-position confers KATP channel blocking activity with glucose-lowering effects, while an aromatic ring at the 2-position confers channel opening activity. The 2-methyl group represents the simplest linear alkyl substituent, thus positioning 2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a foundational compound for developing KATP channel blockers. This provides a clear mechanistic differentiation from 2-aryl-substituted benzoxazines, which act as openers, and from 2-unsubstituted or 2,2-dimethyl analogs, which exhibit altered or absent activity [1].

KATP channel molecular switch antidiabetic

Validated Application Scenarios for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine (58960-13-7) in Drug Discovery and Chemical Biology


Synthesis of Novel Potassium Channel Activators for Cardiovascular Research

Use 2-methyl-3,4-dihydro-2H-1,4-benzoxazine as the core scaffold for synthesizing a new series of potassium channel activators. The 2-methyl group provides the essential pharmacophoric element for activity, as demonstrated in SAR studies [1]. Subsequent functionalization at the 4-position or on the aromatic ring can be used to optimize potency, selectivity, and physicochemical properties, following the established SAR for this chemotype.

Development of KATP Channel Blockers for Antidiabetic Drug Discovery

Employ 2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a key intermediate for creating KATP channel blockers with glucose-lowering potential. The linear alkyl 2-methyl substituent is a critical molecular determinant for conferring blocking activity, in contrast to 2-aryl-substituted analogs which act as openers [2]. This rational design approach avoids the functional inversion observed with other 2-substituents.

Synthesis of Multi-Isoform PI3K Inhibitors for Oncology Research

Utilize 2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a privileged building block for constructing multi-isoform PI3K inhibitors. The scaffold has been validated in SAR and pharmacokinetic studies, demonstrating that appropriate substitution patterns can yield potent inhibitors with favorable drug-like properties [3]. This provides a head start in medicinal chemistry campaigns targeting PI3K-related cancers.

Generation of Human Topoisomerase I Inhibitors for Anticancer Screening

Derivatize 2-methyl-3,4-dihydro-2H-1,4-benzoxazine to produce novel human topoisomerase I inhibitors. The benzoxazine core, particularly with 2-substitution, has shown inhibitory activity against hTopo I, a validated anticancer target [4]. This application leverages the scaffold's established potential for developing DNA-damaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.